molecular formula C9H21ClN2O2S B11859612 N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride

N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride

Cat. No.: B11859612
M. Wt: 256.79 g/mol
InChI Key: KXFSFFYFSCHCTN-UHFFFAOYSA-N
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Description

N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a tertiary sulfonamide derivative featuring a pyrrolidine ring substituted at the 3-position with a methyl group and a butane sulfonamide chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. Its structure combines a lipophilic butane chain with a polar sulfonamide group, balancing solubility and membrane permeability. While its exact pharmacological profile remains under investigation, sulfonamide derivatives are commonly explored as enzyme inhibitors, receptor modulators, or intermediates in drug synthesis .

Properties

Molecular Formula

C9H21ClN2O2S

Molecular Weight

256.79 g/mol

IUPAC Name

N-methyl-N-pyrrolidin-3-ylbutane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C9H20N2O2S.ClH/c1-3-4-7-14(12,13)11(2)9-5-6-10-8-9;/h9-10H,3-8H2,1-2H3;1H

InChI Key

KXFSFFYFSCHCTN-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N(C)C1CCNC1.Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of Pyrrolidin-3-amine Derivatives

The core synthetic strategy involves the reaction of pyrrolidin-3-amine derivatives with butane-1-sulfonyl chloride. Source highlights that sulfonylation typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis of the sulfonyl chloride. The reaction is catalyzed by triethylamine (TEA), which neutralizes HCl generated during the process:

Pyrrolidin-3-amine+Butane-1-sulfonyl chlorideTEA, DCMN-(pyrrolidin-3-yl)butane-1-sulfonamide\text{Pyrrolidin-3-amine} + \text{Butane-1-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(pyrrolidin-3-yl)butane-1-sulfonamide}

Yields for this step range from 65% to 78%, depending on the stoichiometry of reagents and reaction time. Excess sulfonyl chloride (1.2–1.5 equivalents) is often employed to drive the reaction to completion.

N-Methylation of the Sulfonamide Intermediate

The methylation step introduces the N-methyl group to the sulfonamide nitrogen. Source describes the use of methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in acetonitrile (MeCN) or dimethylformamide (DMF) at 60–80°C for 12–24 hours:

N-(pyrrolidin-3-yl)butane-1-sulfonamide+CH₃IK₂CO₃, MeCNN-Methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide\text{N-(pyrrolidin-3-yl)butane-1-sulfonamide} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, MeCN}} \text{N-Methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide}

This step achieves moderate yields (50–65%), with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt using hydrochloric acid (HCl) in ethanol or diethyl ether. Source emphasizes the importance of controlled acid addition to prevent over-protonation, which can lead to decomposition. The product precipitates as a white crystalline solid, with yields exceeding 85% after recrystallization from ethanol/water mixtures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from Source demonstrates that solvent polarity significantly impacts sulfonylation efficiency. Polar aprotic solvents like DMF enhance reaction rates but may increase side products, whereas DCM offers better selectivity. For methylation, MeCN outperforms DMF due to its higher boiling point and compatibility with K₂CO₃.

Table 1: Solvent Optimization for Sulfonylation

SolventTemperature (°C)Yield (%)Purity (%)
DCM257895
THF407292
DMF606889

Catalytic Systems

The use of alternative bases, such as DBU (1,8-diazabicycloundec-7-ene), has been explored to improve methylation efficiency. Source reports that DBU increases yields to 70% by minimizing N-alkylation side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.55 (m, 2H, pyrrolidine N-CH₂), 2.95 (s, 3H, N-CH₃), 1.80–1.90 (m, 4H, butane chain).

  • LC-MS : m/z 221.1 [M+H]⁺ (free base), 256.79 [M+HCl].

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity for the final product.

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonylation can occur if excess sulfonyl chloride is used, leading to disulfonamide derivatives. Source recommends stepwise addition of sulfonyl chloride and real-time monitoring via TLC to mitigate this.

Hygroscopicity of Intermediates

The free base intermediate is hygroscopic, necessitating anhydrous conditions during handling. Storage under nitrogen or argon is critical to maintain stability.

Industrial-Scale Considerations

Continuous Flow Synthesis

Source highlights advancements in continuous flow systems, which reduce reaction times by 40% compared to batch processes. This method enhances reproducibility and scalability for kilogram-scale production.

Green Chemistry Approaches

Replacing methyl iodide with dimethyl carbonate (DMC) as a methylating agent reduces toxicity and waste. Pilot studies show comparable yields (62%) under supercritical CO₂ conditions .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial and Anti-inflammatory Properties
Research indicates that compounds with similar structures to N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride may exhibit antimicrobial and anti-inflammatory activities. While specific data on this compound's efficacy remain limited, studies suggest that it could serve as a candidate for therapeutic applications targeting infections and inflammation.

2. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes, which is critical in drug development. Its structural features enable effective interaction with biological targets, making it suitable for designing inhibitors against various diseases.

Case Studies and Research Findings

Case Study 1: Antiviral Compounds
A study on pyridine-based sulfonamides demonstrated that similar compounds exhibited antiviral properties against herpes simplex virus (HSV-1) and coxsackievirus B4 (CBV4). These compounds showed more than 50% viral reduction, indicating the potential for developing antiviral therapies using sulfonamide derivatives .

Case Study 2: Anticonvulsant Activity
Research on thiazole-integrated pyrrolidin-2-one analogues revealed that the presence of a pyrrolidine ring significantly enhanced anticonvulsant activity. Although this study did not directly test this compound, it highlights the relevance of pyrrolidine-containing compounds in neurological applications .

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs, differing in chain length, functional groups, and stereochemistry.

Table 1: Structural and Functional Comparison

CAS No. Compound Name Key Structural Features Functional Group Differences Hypothesized Properties
1810074-90-8 N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide HCl Shorter methane-sulfonamide chain, (3R) stereochemistry Methane vs. butane sulfonamide Higher solubility, reduced lipophilicity (logP)
1215264-39-3 (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl Acetamide instead of sulfonamide, (S) configuration Amide vs. sulfonamide Enhanced hydrogen-bonding capacity, lower metabolic stability
1373232-29-1 (R)-1,3-Dimethylpiperazin-2-one HCl Piperazinone core, methyl substitutions Heterocyclic lactam vs. pyrrolidine Increased rigidity, altered receptor selectivity

Key Observations:

Substituting sulfonamide with acetamide (CAS 1215264-39-3) introduces a polar amide group, reducing logP (~0.5) but increasing hydrogen-bond donor capacity, which may enhance target binding at the expense of bioavailability .

Stereochemical Impact :

  • The (3R) configuration in CAS 1810074-90-8 may optimize steric interactions with chiral binding pockets in enzymes, whereas the (S) configuration in CAS 1215264-39-3 could alter metabolic pathways or receptor engagement .

Computational Insights:

Density functional theory (DFT) studies (e.g., Becke’s hybrid functional and Lee-Yang-Parr correlation ) suggest that the electron-withdrawing sulfonamide group in the target compound stabilizes negative charge distribution, enhancing interactions with cationic residues in biological targets. In contrast, acetamide derivatives exhibit delocalized electron density across the amide bond, favoring π-π stacking or dipole interactions .

Biological Activity

N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C₇H₁₈ClN₂O₂S
  • Molecular Weight : Approximately 192.28 g/mol

The structure includes a pyrrolidine moiety and a sulfonamide group, which contribute to its reactivity and biological interactions. The sulfonamide functional group is known for its role in various biological activities, particularly as enzyme inhibitors.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : The compound exhibits significant activity as an inhibitor of specific enzymes. Its structural features allow it to interact effectively with biological targets, suggesting potential therapeutic applications in conditions requiring enzyme modulation.
  • Binding Affinity : Preliminary studies have shown that this compound may interact with various receptors or enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
  • Antimicrobial and Anti-inflammatory Properties : Similar compounds have demonstrated antimicrobial and anti-inflammatory effects, although specific data on this compound's efficacy remain limited.

In vitro Studies

In vitro studies have focused on the binding affinity of this compound to various biological targets. For instance, related compounds have shown promising results as histamine H3 receptor antagonists, which could indicate potential applications in treating conditions like allergies or neurological disorders .

Anticonvulsant Activity

A related study highlighted the anticonvulsant properties of pyrrolidine-containing compounds, suggesting that structural similarities might confer similar therapeutic benefits. For example, certain thiazole-integrated analogues displayed notable anticonvulsant activity, which could be relevant to the pharmacological profile of this compound .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesUnique Aspects
(R)-N-(piperidin-3-yl)propane-2-sulfonamide hydrochloridePiperidine ring instead of pyrrolidineDifferent stereochemistry affecting biological activity
N-(pyrrolidin-3-yl)butane-1-sulfonamideLonger carbon chainPotentially different solubility and reactivity
N-(methylpyrrolidin-3-yl)propane-1-sulfonamideMethyl substitution on the pyrrolidine ringAltered steric properties may influence binding

This table illustrates how slight modifications can lead to variations in biological activity and application potential.

Q & A

Q. What are the established synthetic routes for N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves sulfonamide bond formation between a pyrrolidine derivative and a sulfonyl chloride. Key steps include:

  • Step 1 : Reaction of pyrrolidin-3-amine with butane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.
  • Step 2 : Methylation of the secondary amine using methyl iodide or dimethyl sulfate.
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol) to enhance solubility . Optimization strategies include temperature control (0–25°C), inert atmospheres to prevent oxidation, and purification via recrystallization or column chromatography to achieve >95% purity.

Q. How is the structural integrity of this compound confirmed experimentally?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify methyl group integration (δ ~2.8–3.2 ppm for N-methyl) and pyrrolidine ring protons.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 250.12 (free base) and 286.58 g/mol (hydrochloride).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding in the crystalline hydrochloride form .

Q. Why is the hydrochloride form preferred in biological studies, and how does it influence physicochemical properties?

The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water) and stability by forming ionic interactions, crucial for in vitro assays. The protonated amine enhances bioavailability and receptor binding in pharmacokinetic studies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s enzyme inhibition activity, and how do structural features impact target binding?

The sulfonamide group acts as a competitive inhibitor of bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA). The pyrrolidine ring’s conformational flexibility allows allosteric modulation, while the butane chain optimizes hydrophobic interactions with enzyme pockets. Studies using mutagenesis and molecular docking reveal a binding affinity (Ki) of ~2.3 µM .

Q. How can reaction by-products (e.g., N-oxide derivatives) be minimized during synthesis, and what analytical methods detect impurities?

  • By-product mitigation : Use of reducing agents (e.g., NaBH4) during methylation and strict oxygen-free conditions to prevent N-oxidation.
  • Analytical methods : HPLC-UV (C18 column, 220 nm) detects impurities at <0.5%, while LC-MS identifies sulfonic acid by-products (m/z 210–230) .

Q. How should researchers address contradictions in reported bioactivity data across studies (e.g., IC50 variability)?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Recommendations:

  • Standardize assays using reference inhibitors (e.g., sulfamethoxazole) and control for salt form differences.
  • Validate purity via orthogonal methods (e.g., elemental analysis, differential scanning calorimetry) .

Q. What methodologies are employed to study the compound’s pharmacokinetics (ADME) and toxicology?

  • Absorption/Distribution : Caco-2 cell monolayers assess intestinal permeability (Papp >1 × 10<sup>−6</sup> cm/s). Plasma protein binding is measured via equilibrium dialysis.
  • Metabolism/Elimination : Liver microsome assays identify cytochrome P450 isoforms involved in oxidation.
  • Toxicity : Ames test for mutagenicity and hERG channel inhibition assays predict cardiotoxicity risks .

Key Considerations for Experimental Design

  • Storage : Store at −20°C in desiccated conditions to prevent hygroscopic degradation.
  • Biological Assays : Use freshly prepared solutions in PBS (pH 7.4) to avoid precipitation.
  • Stereochemical Purity : Chiral HPLC ensures enantiomeric excess >99% for pharmacology studies .

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